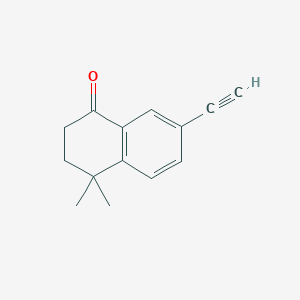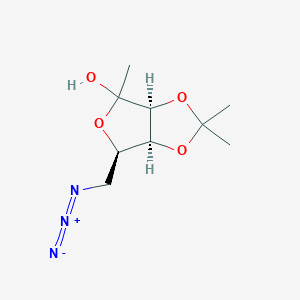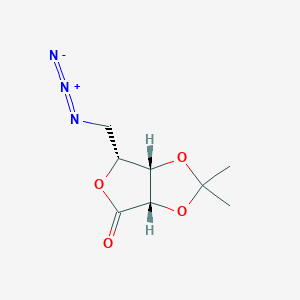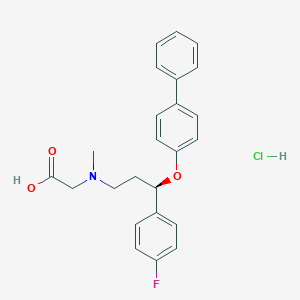
4,4-Dimetil-7-etinil-1-tetralona
Descripción general
Descripción
4,4-Dimethyl-7-ethynyl-1-tetralone (4,4-DMET) is an organic compound belonging to the class of heterocyclic compounds, which can be synthesized in the laboratory through a variety of methods. 4,4-DMET is a structural analog of the natural product, 4,4-dimethyl-7-oxo-1-tetralone, and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Investigación del Cáncer
4,4-Dimetil-7-etinil-1-tetralona: se utiliza en la investigación del cáncer debido a su posible papel en la síntesis de antagonistas del receptor de ácido retinoico (RAR) de alta afinidad . Estos antagonistas pueden inhibir la proliferación de células cancerosas e inducir la diferenciación, lo que los convierte en valiosos en el estudio de los tratamientos contra el cáncer.
Trastornos Neurodegenerativos
Este compuesto también se explora en el contexto de enfermedades neurodegenerativas. Puede contribuir al desarrollo de agentes terapéuticos que se dirigen a vías específicas involucradas en la neurodegeneración, ofreciendo esperanza para afecciones como el Alzheimer y el Parkinson .
Investigación del Ácido Retinoico
Como intermedio en la producción de antagonistas de RAR, This compound juega un papel crucial en la investigación del ácido retinoico. El ácido retinoico es vital para el crecimiento y la diferenciación celular, y la manipulación de sus vías puede conducir a avances en biología del desarrollo y medicina regenerativa .
Proteómica
En proteómica, este compuesto se utiliza para estudiar las interacciones y funciones de las proteínas. Su papel como intermedio puede ayudar en la síntesis de moléculas que se unen a proteínas específicas, ayudando a comprender la dinámica y las funciones de las proteínas .
Síntesis Orgánica
El compuesto sirve como bloque de construcción en la síntesis orgánica. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un reactivo versátil para crear una amplia gama de moléculas orgánicas con posibles aplicaciones farmacéuticas .
Química Medicinal
En química medicinal, This compound es significativa para el descubrimiento de fármacos. Su uso en la síntesis de varios compuestos farmacológicamente activos puede conducir al desarrollo de nuevos medicamentos para tratar diversas enfermedades .
Mecanismo De Acción
Target of Action
The primary target of 4,4-Dimethyl-7-ethynyl-1-tetralone is the retinoic acid receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression, cellular growth, and differentiation. They play a crucial role in the development, maintenance, and function of various tissues in the body .
Mode of Action
4,4-Dimethyl-7-ethynyl-1-tetralone interacts with RARs as an antagonist . As an antagonist, it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. This interaction leads to changes in gene expression and cellular processes regulated by RARs .
Biochemical Pathways
The compound’s interaction with RARs affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. By acting as an antagonist, 4,4-Dimethyl-7-ethynyl-1-tetralone can modulate these processes and influence the downstream effects of the pathway .
Result of Action
The molecular and cellular effects of 4,4-Dimethyl-7-ethynyl-1-tetralone’s action are primarily related to its antagonistic activity on RARs . By inhibiting the activation of these receptors, the compound can modulate gene expression and cellular processes regulated by the retinoic acid signaling pathway . This modulation can have various effects, depending on the specific cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-7-ethynyl-1-tetralone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with RARs . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of RARs and the presence of other signaling molecules .
Análisis Bioquímico
Biochemical Properties
It is known to be an intermediate in the production of high-affinity retinoic acid receptor (RAR) antagonists . This suggests that it may interact with RARs and other associated biomolecules in biochemical reactions.
Cellular Effects
Given its role as an intermediate in the production of RAR antagonists , it may influence cell function by modulating retinoic acid signaling pathways.
Molecular Mechanism
As an intermediate in the production of RAR antagonists , it may exert its effects at the molecular level by binding to RARs, inhibiting their activity, and causing changes in gene expression.
Propiedades
IUPAC Name |
7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENXSHCDBCKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444339 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166978-48-9 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)




![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)







